7,13-Dideacetyl-9,10-didebenzoyltaxchinin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,13-Dideacetyl-9,10-didebenzoyltaxchinin C is a natural product derived from the plant Taxus chinensis var. mairei . This compound belongs to the class of diterpenoid natural products, which are structurally related to Taxol . It is characterized by its white to light yellow crystalline solid form and has low solubility .
Preparation Methods
7,13-Dideacetyl-9,10-didebenzoyltaxchinin C is primarily obtained from natural sources, specifically from the whole plants of Taxus chinensis var. mairei The extraction process involves isolating the compound from the plant material using various chromatographic techniques
Chemical Reactions Analysis
7,13-Dideacetyl-9,10-didebenzoyltaxchinin C undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups present in the compound .
Scientific Research Applications
7,13-Dideacetyl-9,10-didebenzoyltaxchinin C has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reference compound for studying the properties and reactions of diterpenoid natural products. In biology, it is investigated for its potential biological activities, including anticancer and anti-inflammatory effects. In medicine, it is explored for its potential therapeutic applications, although it is not yet approved for clinical use .
Mechanism of Action
The mechanism of action of 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C involves its interaction with specific molecular targets and pathways within cells. While the exact molecular targets are not fully elucidated, it is believed to exert its effects by modulating the activity of certain enzymes and signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
7,13-Dideacetyl-9,10-didebenzoyltaxchinin C is structurally similar to other diterpenoid natural products, such as Taxol and its derivatives. it is unique in its specific substitution pattern, which includes the absence of acetyl and benzoyl groups at specific positions. Similar compounds include 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A and 13-O-Deacetyltaxumairol Z . These compounds share similar core structures but differ in their functional group substitutions, which can influence their biological activities and chemical properties.
Properties
IUPAC Name |
[16-acetyloxy-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38O10/c1-14-17(31)12-28(26(3,4)36)20(14)21(33)23(34)27(5)18(32)11-19-29(13-37-19,39-15(2)30)22(27)24(28)38-25(35)16-9-7-6-8-10-16/h6-10,17-19,21-24,31-34,36H,11-13H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZWCGMUIFQZOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C2(CC1O)C(C)(C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is significant about the isolation of 7,13-dideacetyl-9,10-didebenzoyltaxchinin C from cultured Taxus mairei?
A1: The study by [] focuses on identifying the chemical constituents of Taxus mairei grown in controlled environments. While the research primarily focuses on establishing the phytochemical profile of the plant, the isolation of this compound is noteworthy as it marks the first reported instance of this specific compound being found in this plant species []. This finding contributes to the understanding of the chemical diversity of Taxus mairei, particularly under cultivated conditions. Further research is needed to explore the potential biological activities and significance of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.